molecular formula C14H16F2N6O2 B2762948 methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 1040677-69-7

methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2762948
CAS No.: 1040677-69-7
M. Wt: 338.319
InChI Key: YADRFNQXUGDSQA-UHFFFAOYSA-N
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Description

Methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H16F2N6O2 and its molecular weight is 338.319. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds containing piperazine and tetrazole groups has been a subject of interest due to their potential antimicrobial and antiviral activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, demonstrating the versatility of these scaffolds in creating compounds with potential biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Krishna Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antiviral and antimicrobial activities, highlighting the chemical versatility and potential utility of such compounds in pharmaceutical research (Krishna Reddy, Rasheed, Subba Rao, Adam, Yellala Venkata Rami Reddy, & C. N. Raju, 2013).

Biological Activities

The biological activities of compounds containing piperazine and tetrazole groups, including antimicrobial, antifungal, and antiviral activities, have been extensively studied. For example, the study by Al-Wahaibi et al. (2021) on 1,3,4-oxadiazole N-Mannich bases demonstrated significant antimicrobial and anti-proliferative activities, showcasing the therapeutic potential of such compounds in treating infections and possibly cancer (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021). Additionally, Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, finding potent bacterial biofilm and MurB inhibitors, further illustrating the broad spectrum of biological applications for these chemical structures (Mekky & Sanad, 2020).

Structural Studies

The study of molecular structures and intermolecular interactions of compounds with piperazine and tetrazole groups has also been a focus of research. For instance, Mahesha et al. (2019) investigated the crystal structures of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, revealing insights into the molecular conformations and intermolecular interactions that could influence the biological activities of these compounds (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).

Properties

IUPAC Name

methyl 4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N6O2/c1-24-14(23)21-6-4-20(5-7-21)9-13-17-18-19-22(13)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADRFNQXUGDSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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